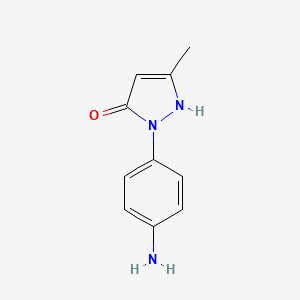

1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZQMVBRZRHNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 4 Aminophenyl 3 Methyl 1h Pyrazol 5 Ol and Its Analogs

Tautomeric Phenomena in Pyrazol-5-ol Systems

Pyrazol-5-ones, including the title compound, are known for their ability to exist in different tautomeric forms. researchgate.net This prototropic tautomerism is a key feature influencing their chemical properties and reactivity. clockss.org For 1-substituted pyrazol-5-ones, three principal tautomers are generally considered: the OH form (A), the CH form (B), and the NH form (C) (Figure 1). researchgate.net These are also referred to as 1H-pyrazol-5-ols, 2,4-dihydro-3H-pyrazol-3-ones, and 1,2-dihydro-3H-pyrazol-3-ones, respectively. clockss.org

Figure 1. Principal tautomeric forms of 1-substituted pyrazol-5-ones.

The tautomerism in pyrazol-5-ol systems can be described in terms of lactam-lactim and imine-enamine equilibria. The NH and OH forms represent the lactam and lactim tautomers, respectively, arising from the migration of a proton between the nitrogen and oxygen atoms of the amide group within the pyrazolone (B3327878) ring.

Furthermore, the CH form introduces imine-enamine tautomerism. Detailed NMR spectroscopic studies on related pyrazolone derivatives have shown that compounds can exist exclusively as the enamine form. clockss.org This is supported by the upfield shift of methyl protons and observed Nuclear Overhauser Effects (NOE) between specific protons. clockss.org The relative stability of these tautomers is influenced by factors such as the nature of substituents and the solvent. researchgate.net

A substantial body of research has been dedicated to understanding the tautomeric equilibria in pyrazol-5-ol systems through both experimental and theoretical approaches. mdpi.com

Experimental Studies:

NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are powerful tools for identifying and quantifying tautomeric forms. researchgate.netfu-berlin.de For instance, low-temperature NMR studies have been used to determine tautomeric equilibrium constants by integrating the signals of the different forms in a slow proton exchange regime. fu-berlin.de In many cases, 1H NMR is effective in identifying and quantifying the CH tautomer, while other techniques are needed to differentiate between the OH and NH forms. researchgate.net

X-ray Crystallography: This technique provides definitive information about the tautomeric form present in the solid state. fu-berlin.de For example, the X-ray structure of 4-bromo-3-phenylpyrazole revealed that the 3-phenyl tautomer is present in the solid state. fu-berlin.de It has also been observed that some pyrazole (B372694) derivatives undergo an enol-to-keto tautomerism during crystallization. nih.gov

Theoretical Studies:

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the different tautomers. researchgate.net Studies have shown that the CH tautomer often has the lowest ground-state energy, making it the most stable form in the gas phase and in nonpolar solvents. researchgate.netresearchgate.net Solvent effects can be simulated using models like the Polarizable Continuum Model (PCM), which have indicated that the NH form can be more stabilized in solution compared to the CH and OH forms. researchgate.net

The equilibrium between these tautomers is significantly dependent on the solvent, concentration, and temperature. researchgate.net In nonpolar solvents, the CH form often predominates, whereas in dimethyl sulfoxide (B87167), the OH form can be exclusive for C-unsubstituted pyrazol-5-ones. researchgate.net Electron-donating groups at the C-3 position tend to shift the equilibrium towards the CH form. researchgate.net

The following table summarizes the predominant tautomeric forms of some pyrazolone derivatives in different solvents, as determined by various studies.

| Compound | Solvent | Predominant Tautomer(s) | Reference(s) |

| 1-Methyl-3-phenyl-5-pyrazolone | CDCl₃ | CH | researchgate.net |

| 1-Methyl-3-phenyl-5-pyrazolone | DMSO | CH, OH, NH (20:47:33) | researchgate.net |

| C-unsubstituted pyrazol-5-ones | Dimethyl sulfoxide | OH | researchgate.net |

| 1-Aryl-substituted pyrazolin-5-ones | General | NH form is often significantly populated | researchgate.net |

| 3(5)-Phenylpyrazoles | Solution | Mixture rich in the 3-phenyl tautomer | fu-berlin.de |

| 3(5)-Phenylpyrazoles | Solid State | 3-phenyl tautomer | fu-berlin.de |

Functional Group Interconversions and Electrophilic Reactivity

The presence of both an aromatic amino group and a reactive pyrazolone ring in 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol allows for a variety of chemical transformations.

The primary aromatic amino group is a versatile functional handle for the synthesis of a wide range of derivatives, most notably azo dyes.

Diazotization and Azo Coupling:

The amino group can be readily diazotized using reagents like sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. nih.govunb.ca This diazonium salt is a reactive intermediate that can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce azo dyes. researchgate.netjbiochemtech.comekb.eg The general scheme for this reaction involves the initial formation of the diazonium salt, followed by the electrophilic attack of this salt on an electron-rich aromatic coupling component. unb.cajbiochemtech.com

This reaction is of significant industrial importance for the production of dyes. unb.ca The specific color of the resulting azo dye is dependent on the structure of the coupling component. jbiochemtech.com For instance, coupling with different phenols can result in colors ranging from light yellow to dark red. jbiochemtech.com

The synthesis of azo dyes from aminopyrazoles can also proceed via intramolecular azo coupling if the pyrazole ring itself contains a substituent that is susceptible to electrophilic attack. researchgate.net

The pyrazolone ring itself is amenable to various functionalization reactions, particularly at the C-4 position.

The C-4 position of the pyrazole ring is electron-rich and, therefore, susceptible to electrophilic attack. quora.com This reactivity allows for the introduction of various substituents at this position.

Halogenation: Pyrazolones can be halogenated at the C-4 position.

Acylation: Acyl groups can be introduced at the C-4 position through reactions with acylating agents. These 4-acylpyrazol-5-ol derivatives often exist with an intramolecular hydrogen bond. researchgate.net

Azo Coupling: As mentioned previously, the C-4 position can be the site of azo coupling, leading to the formation of azo dyes. This occurs when the pyrazolone itself acts as the coupling component for a diazonium salt. nih.gov

Modifications and Functionalization of the Pyrazolone Ring

Acylation Reactions (e.g., C-Acylation)

The acylation of 1-phenyl-3-methyl-1H-pyrazol-5-ol, a close analog of the title compound, is a well-established transformation. The reaction typically occurs at the C4 position, which is activated by the adjacent carbonyl and enol groups. This C-acylation is often favored over O-acylation by carefully selecting the reaction conditions. researchgate.net A direct, one-step synthesis involves treating a solution of the pyrazolone in dioxane with an acid chloride or anhydride (B1165640) in the presence of suspended calcium hydroxide (B78521), which acts as a catalyst. scispace.com The calcium hydroxide is believed to facilitate the reaction by forming a complex with the enol form, protecting the hydroxyl group, and neutralizing the liberated acid. researchgate.net This method provides good yields for the synthesis of various 4-acyl-pyrazolones. scispace.com

Research has shown that this selective C-acylation can be achieved with various aroyl chlorides. rsc.org The reaction proceeds efficiently, although the duration may vary depending on the specific acylating agent used. rsc.org

| Acylating Agent | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Calcium hydroxide | Dioxane | 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-one | scispace.com |

| Trifluoroacetic anhydride | Pyridine | Pyridine | 4-Trifluoroacetyl-3-methyl-1-phenyl-1H-pyrazol-5-one | scispace.com |

| 4-Methylbenzoyl chloride | Calcium hydroxide | Dioxane | 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-1H-pyrazol-5-one | researchgate.netrsc.org |

| 4-Fluorobenzoyl chloride | Calcium hydroxide | Dioxane | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation, Knoevenagel-Michael Additions)

Schiff Base Formation

The primary aromatic amino group on the phenyl ring of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is a key site for condensation reactions with carbonyl compounds to form Schiff bases (azomethines). scispace.com This reaction typically involves refluxing the aminophenyl pyrazolone with a suitable aldehyde or ketone in a solvent like methanol (B129727) or ethanol (B145695), sometimes with an acid catalyst. rasayanjournal.co.inresearchgate.net For example, new series of Schiff bases have been synthesized by reacting 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde with o-aminophenol. scispace.comresearchgate.net Similarly, analogs like 4-aminoantipyrine (B1666024) readily undergo condensation with substituted benzaldehydes. nih.gov The formation of the azomethine (—N=CH—) bond is confirmed by spectroscopic methods, such as ¹H NMR, where a characteristic signal for the methine proton appears at around 8.25 ppm. nih.gov

Knoevenagel-Michael Additions

The C4 position of the pyrazolone ring is an active methylene (B1212753) group that can participate in tandem Knoevenagel condensation followed by a Michael addition. nih.gov This reaction typically occurs with aldehydes, where one equivalent of an aldehyde reacts with two equivalents of the pyrazolone. The process is often performed under catalyst-free conditions or with a mild catalyst. researchgate.netresearchgate.net The reaction sequence begins with a Knoevenagel condensation between the pyrazolone and an aldehyde to form a reactive enone (a Michael acceptor). nih.gov This intermediate is then rapidly attacked by a second molecule of the pyrazolone via Michael addition to yield a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative. nih.govresearchgate.net

| Pyrazolone Reactant | Aldehyde | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Aromatic aldehydes | Catalyst-free, heat | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | researchgate.net |

| 1-Phenyl-3-methyl-5-pyrazolone | Various aldehydes | 3-Aminopropylated silica (B1680970) gel (catalyst) | Bis(pyrazolyl)methanes | researchgate.net |

| Pyrazolone moiety | Aldehyde-labeled protein | Mild, catalyst-free, physiological conditions | Bis-pyrazolone species | nih.gov |

Diazotization and Coupling Reactions

The presence of a primary aromatic amine allows 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). researchgate.net The reaction converts the amino group into a diazonium salt (R-N₂⁺X⁻). This process requires strong acidic conditions because aromatic primary amines are relatively weak bases.

The resulting diazonium salt is an important intermediate that can subsequently react with electron-rich coupling components, such as phenols, anilines, or other activated aromatic compounds, in what is known as an azo coupling reaction. researchgate.net This leads to the formation of highly colored azo compounds, which are widely used as dyes. icrc.ac.ir For instance, new azo dye ligands have been synthesized by coupling the diazonium ion of 2-amino-1-naphthalene sulfonic acid with 5-amino-3-methyl-1-phenylpyrazole. researchgate.net

Thionation Reactions

The pyrazolone ring contains a carbonyl group at the C5 position which can be converted into a thiocarbonyl group (C=S) through thionation. A common and effective method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). mdpi.com The reaction involves replacing the carbonyl oxygen atom with a sulfur atom. For the thionation of 4-acetyl-3-methyl-1-phenyl-pyrazol-5-one, the optimal conditions were found to be heating in toluene (B28343) in a closed vessel. mdpi.com This method allows for the synthesis of novel thiopyrazolone derivatives, which are of interest as potential ligands. mdpi.com

Halogenation Reactions (e.g., Bromination)

The pyrazole ring is susceptible to electrophilic substitution, particularly at the C4 position. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be efficiently achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as inexpensive and safe halogenating agents. researchgate.netbeilstein-archives.orgbeilstein-archives.org These reactions are typically performed at room temperature in a solvent like dimethyl sulfoxide (DMSO), which can also act as a catalyst. beilstein-archives.orgbeilstein-archives.org This metal-free protocol provides a straightforward route to a variety of 4-halogenated pyrazole derivatives with good to excellent yields and a broad substrate scope. researchgate.netbeilstein-archives.org The utility of this method has been demonstrated through gram-scale synthesis. beilstein-archives.org For instance, 3-phenyl-1H-pyrazol-5-amine reacts with NBS to yield the corresponding 4-bromo derivative. beilstein-archives.org A commercially available analog, 4-bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine, further confirms the feasibility of this transformation. sigmaaldrich.comsigmaaldrich.com

| Substrate | Halogenating Agent (NXS) | Solvent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amines | NBS, NCS, NIS | DMSO | 4-Bromo/Chloro/Iodo-3-aryl-1H-pyrazol-5-amines | beilstein-archives.org |

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | DMSO | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | DMSO | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |

| 3-Phenyl-1H-pyrazol-5-amine | NBS | DMSO | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | beilstein-archives.org |

Oxidation and Reduction Pathways

The pyrazole nucleus and its substituents can undergo various oxidation and reduction reactions. A notable oxidative pathway for pyrazol-5-amines is the oxidative dehydrogenative coupling to form azo compounds. nih.gov This reaction can be directed to selectively form heteroaromatic azo compounds by controlling the catalytic system. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of iodine, potassium carbonate, and tert-butyl hydroperoxide (TBHP) leads to the formation of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, a reaction that installs both a C-I and an N=N bond. nih.gov Alternatively, a copper-catalyzed oxidative coupling using CuI, 1,10-phenanthroline, and TBHP directly converts the pyrazol-5-amine into (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov This transformation proceeds through a proposed single-electron transfer (SET) process, generating an arylamino radical cation which then couples and oxidizes to the final azo product. nih.gov

Construction of Fused and Spiro Heterocyclic Architectures

5-Aminopyrazole derivatives are exceptionally useful precursors for synthesizing more complex fused and spiro heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.govmdpi.comnih.gov

Fused Heterocyclic Architectures

The bifunctional nature of 5-aminopyrazoles, containing an amino group adjacent to a ring nitrogen and an endocyclic C=N bond, allows them to react with various bielectrophiles to construct fused six-membered rings. nih.gov

Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting 5-aminopyrazoles with α,β-unsaturated ketones, a process proposed to occur via a sequence of Michael addition, cyclization, and dehydration. nih.gov Another route involves the reaction with trifluoromethyl-β-diketones in refluxing acetic acid. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: These fused systems are formed through the condensation of 5-aminopyrazoles with reagents like 1,3,5-trisubstituted pentane-1,5-diones. nih.gov

Pyrazolo[3,4-d]pyrimidines: Synthesis can be achieved in multiple steps, starting with the cyclization of an ethyl 5-aminopyrazole-4-carboxylate with formamide (B127407) to yield a pyrazolo[3,4-d]pyrimidin-4-one, which can be further functionalized. nih.gov

Spiro Heterocyclic Architectures

The C4 position of the pyrazolone tautomer is key to forming spiro compounds. Multicomponent reactions are a powerful strategy for this purpose. For instance, spiro[indole-pyranopyrazole] derivatives can be synthesized through a one-pot reaction involving isatins, malononitrile (B47326) (or a similar active methylene compound), a hydrazine (B178648), and a 1,3-dicarbonyl compound like ethyl 4,4,4-trifluoroacetoacetate. umich.edu Another approach involves the three-component condensation of malononitrile, a hydrazine, and a cyclic ketone (e.g., cyclohexanone) to produce diazaspiro compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a crucial tool for identifying the functional groups within 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol. The spectra are characterized by absorption bands corresponding to the vibrational modes (stretching, bending) of specific bonds.

The FTIR spectrum of pyrazolone (B3327878) derivatives typically displays characteristic peaks for various functional groups. For instance, the O-H stretching of the hydroxyl group and N-H stretching of the amine group are expected in the 3200-3400 cm⁻¹ region. researchgate.net The C=O stretching vibration of the pyrazolone ring, if it exists in the keto tautomeric form, would appear around 1700 cm⁻¹. However, for the specified 'ol' tautomer, this band would be absent, and instead, prominent C=N and C=C stretching vibrations from the pyrazole (B372694) and phenyl rings would be observed in the 1500-1600 cm⁻¹ range. nih.govmdpi.com The presence of the aromatic amine is further confirmed by N-H bending vibrations around 1620 cm⁻¹ and C-N stretching vibrations near 1300 cm⁻¹.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental bands observed in FTIR and Raman spectra. asrjetsjournal.orgelsevierpure.com

Table 1: Characteristic Vibrational Frequencies for 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Pyrazolol -OH | 3200 - 3400 |

| N-H Stretch | Aromatic Amine -NH₂ | 3300 - 3500 |

| C-H Stretch | Aromatic & Methyl | 2900 - 3100 |

| C=N Stretch | Pyrazole Ring | ~1598 |

| C=C Stretch | Phenyl & Pyrazole Rings | 1500 - 1600 |

| N-H Bend | Aromatic Amine -NH₂ | ~1620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the aminophenyl ring typically appear as two doublets in the aromatic region (δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The methyl protons (-CH₃) on the pyrazole ring would resonate as a singlet in the upfield region (δ ~2.3 ppm). nih.gov The single proton on the pyrazole ring would also produce a singlet, and the labile protons of the -OH and -NH₂ groups would appear as broad singlets, whose chemical shifts are dependent on solvent and concentration. nih.govmdpi.com

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the methyl group would appear at a high field (δ ~12 ppm). The aromatic carbons of the phenyl ring and the carbons of the pyrazole ring would resonate in the downfield region (δ 110-160 ppm). mdpi.com The carbon bearing the hydroxyl group (C-5) would be significantly downfield.

2D NMR: To unambiguously assign all signals and confirm connectivity, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete assembly of the molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -CH₃ | Methyl | ~2.3 (s, 3H) | ~12.0 |

| C4-H | Pyrazole Ring | ~5.9 (s, 1H) | ~106.0 |

| C3 | Pyrazole Ring | - | ~148.0 |

| C5 | Pyrazole Ring | - | ~155.0 |

| Ar-H (ortho to NH₂) | Phenyl Ring | ~6.7 (d, 2H) | ~115.0 |

| Ar-H (meta to NH₂) | Phenyl Ring | ~7.5 (d, 2H) | ~126.0 |

| Ar-C (ipso, attached to N) | Phenyl Ring | - | ~132.0 |

| Ar-C (ipso, attached to NH₂) | Phenyl Ring | - | ~146.0 |

| -NH₂ | Amine | Broad singlet | - |

| -OH | Hydroxyl | Broad singlet | - |

(s = singlet, d = doublet)

In the synthesis of substituted pyrazoles, different regioisomers can often be formed. While NMR is powerful, it can sometimes be challenging to distinguish between certain isomers without further evidence. For example, in the synthesis of related pyrazoles, one-dimensional Nuclear Overhauser Effect (NOE) or 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments are critical. However, in some cases, the differentiation between regioisomers proves difficult even with these methods, necessitating confirmation by other techniques like X-ray crystallography. nih.gov For 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, specific HMBC correlations between the phenyl protons and the pyrazole carbons (C3 and C5) would be key to confirming the N-1 substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. For 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol (C₁₀H₁₁N₃O), the molecular weight is 205.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. libretexts.org The presence of stable aromatic and heterocyclic rings means the molecular ion peak is expected to be relatively intense. libretexts.org

Plausible fragmentation pathways could include:

Cleavage of the N-N bond in the pyrazole ring.

Loss of small neutral molecules like CO or HCN.

Fragmentation of the aminophenyl group.

Electrospray ionization (ESI) mass spectrometry would typically show a prominent protonated molecular ion [M+H]⁺ at m/z = 206. rsc.org

Table 3: Plausible Mass Spectrometry Fragments for 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol

| m/z Value | Ion Structure | Description |

|---|---|---|

| 205 | [C₁₀H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₇H₈N₂]⁺ | Fragment from cleavage of pyrazole ring |

| 92 | [C₆H₆N]⁺ | Aminophenyl cation |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure for 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is not detailed in the provided search results, analysis of closely related structures, such as 2-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one, offers significant insight. researchgate.net In such structures, the phenyl ring is typically twisted with respect to the pyrazole ring plane, with a dihedral angle that can range from approximately 15° to 40°. nih.govresearchgate.net This deviation from planarity is a balance between steric hindrance and electronic conjugation.

Table 4: Representative Crystallographic Parameters for a Related Pyrazolone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.885 |

| b (Å) | 7.704 |

| c (Å) | 11.38 |

| α (°) | 105.98 |

| β (°) | 94.71 |

| γ (°) | 101.25 |

| Dihedral Angle (Phenyl-Pyrazole) | 15.81° |

(Data from the related compound 2-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one for illustrative purposes) researchgate.net

Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics

Advanced spectroscopic techniques, particularly variable-temperature NMR (VT-NMR), can be used to study these conformational dynamics. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier to rotation around the N-C bond. If the rotation is slow on the NMR timescale at low temperatures, distinct signals for non-equivalent aromatic protons might be observed, which coalesce into averaged signals as the temperature increases and the rotation becomes faster.

While direct experimental studies on the conformational dynamics of this specific molecule are not widely reported, computational methods like DFT have been used to investigate similar systems. Such calculations can map the potential energy surface as a function of the dihedral angle, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. elsevierpure.com These theoretical studies complement experimental data by providing a detailed energetic landscape of the molecule's dynamic behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies on pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. nih.govnih.gov This is often paired with Pople-style basis sets like 6-31G(d) or 6-311G(d,p) to provide a robust description of the molecule's electronic structure. nih.govjocpr.com

The process begins with geometry optimization, where DFT calculations iteratively adjust the molecule's geometry to find the lowest energy conformation, a true minimum on the potential energy surface. nih.gov This optimized structure provides key data on bond lengths, bond angles, and dihedral angles. jocpr.com For instance, in related pyrazolone (B3327878) structures, the dihedral angles between the pyrazole ring and attached phenyl rings are calculated to understand the degree of planarity and electronic conjugation. researchgate.netnih.gov Total energy calculations for the optimized geometry are also performed, which are crucial for comparing the stability of different isomers or tautomers. jocpr.com

Ab initio methods, such as the Hartree-Fock (HF) wave function technique, represent another class of quantum chemical calculations. nih.gov Unlike DFT, which relies on an electron density functional, ab initio methods derive their results from first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like HF, often used with basis sets such as 6-31G**, provide a valuable baseline for electronic structure analysis. nih.gov These calculations are instrumental in predicting a range of molecular properties and can be used to compare and validate results obtained from DFT methods. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is not rigid. Rotation can occur around the single bond connecting the phenyl group to the pyrazole nitrogen atom. Conformational analysis, typically performed using DFT, investigates the energy changes associated with this rotation. By calculating the energy at incremental changes in the dihedral angle between the two rings, a potential energy surface can be mapped to identify the most stable conformer (the global minimum) and any rotational barriers.

Studies on similar 1,3-disubstituted pyrazolones show that the phenyl and pyrazole rings are often twisted with respect to each other, with dihedral angles typically ranging from a few degrees to over 30°. researchgate.netnih.govnih.gov This twist is a compromise between maximizing electronic conjugation (which favors planarity) and minimizing steric hindrance. The planarity of the pyrazole ring itself is also a point of interest, though it generally maintains a nearly planar geometry. nih.gov

Prediction and Interpretation of Spectroscopic Data (IR, NMR Chemical Shifts)

Computational methods are highly effective in predicting and helping to interpret spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations at the B3LYP/6-311G(d,p) level, for example, can be used to compute the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C=O stretching, or ring deformations. jocpr.commdpi.com These theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. nih.gov This allows for confident assignment of the absorption bands observed in the laboratory. nih.govmdpi.com

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (enol form) | Stretching | 3400-3600 |

| N-H (amino) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C=O (keto form) | Stretching | 1680-1720 |

| C=N (pyrazole ring) | Stretching | 1590-1650 |

| C=C (aromatic) | Ring Stretching | 1450-1600 |

Note: The table presents typical ranges for calculated frequencies based on related structures. Actual values depend on the specific computational method and basis set.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) can also be achieved computationally. jocpr.com While various methods exist, calculations using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework are common. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. This aids in the assignment of complex spectra and can help distinguish between different isomers or tautomers. researchgate.net

Computational Investigations of Tautomeric Equilibria and Interconversion Pathways

Pyrazol-5-ols are classic examples of compounds that exhibit tautomerism. mdpi.com 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol can exist in several tautomeric forms, primarily the enol-imine (OH), keto-amine (NH), and a CH-keto form. The interconversion between these forms involves the movement of a proton and a shift in bonding electrons. nih.gov

Computational chemistry is an indispensable tool for studying these equilibria. nih.gov By performing geometry optimization and energy calculations for each tautomer, their relative stabilities can be determined. jocpr.com The tautomer with the lowest total energy is predicted to be the most abundant form in the gas phase. Solvation models can also be applied to predict the equilibrium in different solvents. Furthermore, transition state theory can be used to locate the transition state structure connecting two tautomers and calculate the activation energy (energy barrier) for the interconversion process. nih.gov Studies on similar pyrazolones often find that the keto forms are more stable, though this can be influenced by substitution and solvent effects. nih.govnih.gov

Molecular Electrostatic Potential and Frontier Orbital Analysis (HOMO/LUMO)

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. malayajournal.org It is calculated to predict how a molecule will interact with other chemical species. The map is color-coded: red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), and green regions are neutral. malayajournal.orgthaiscience.info For this molecule, red areas would be expected around the pyrazole oxygen/nitrogen atoms and the amino group, identifying them as sites for hydrogen bonding and electrophilic interaction. bhu.ac.inresearchgate.net

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. malayajournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgbhu.ac.in The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a particularly important quantum chemical descriptor. malayajournal.orgthaiscience.info A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap suggests high kinetic stability. malayajournal.org From the HOMO and LUMO energies, several key reactivity descriptors can be calculated. bhu.ac.in

Table 2: Key Quantum Chemical Descriptors from Frontier Orbital Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. malayajournal.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. nih.gov |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. researchgate.net |

Note: These descriptors are derived from the energies of the frontier orbitals calculated using methods like DFT.

Computational Approaches to Structure-Activity Relationships (QSAR Descriptors)

Due to the lack of specific published data on the QSAR descriptors for 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, a detailed section with data tables cannot be provided.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Pyrazol-5-ol Derivatives

Pyrazol-5-ol derivatives are a significant class of chelating agents in coordination chemistry, largely due to their structural versatility. researchgate.net The design of ligands based on this scaffold leverages several key features. A primary characteristic is the keto-enol tautomerism, which allows the pyrazolone (B3327878) ring to act as a potent donor through its exocyclic oxygen atom (in either the keto or enol form) and a neighboring ring nitrogen atom. scielo.org.za

The strategic placement of substituents on the pyrazole (B372694) ring is a fundamental aspect of ligand design. rsc.org For 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, the aminophenyl group at the N1 position introduces an additional potential coordination site—the amino nitrogen. This transforms the molecule from a potentially bidentate ligand into a multidentate one, enhancing its chelating ability and the stability of the resulting metal complexes. The presence of this amino group also offers a site for further chemical modification, such as the formation of Schiff bases, which can introduce new donor atoms and create more complex, polydentate ligand systems. nih.govekb.eg The combination of the "hard" oxygen and "softer" nitrogen donor atoms allows these ligands to coordinate effectively with a variety of metal ions, influencing the electronic properties and geometry of the final complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol and its derivatives typically involves the reaction of the ligand with a suitable metal salt in a solvent. A common approach is the direct reaction of the pyrazol-5-ol with a metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727), often under reflux to ensure completion. nih.govuobaghdad.edu.iq

Alternatively, the ligand can first be derivatized to enhance its coordinating power. A widely used strategy is the condensation of the amino group with an aldehyde or ketone to form a Schiff base. nih.govekb.eg For instance, reacting the amino group of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol with an aldehyde would create an imine (-N=CH-) linkage, introducing a new nitrogen donor atom. The resulting Schiff base ligand is then reacted with the metal salt. uobaghdad.edu.iqchemistryjournal.net

The characterization of the newly formed complexes relies on a suite of analytical techniques:

FTIR Spectroscopy: This technique is used to identify the coordination sites. A shift in the vibrational frequencies of key functional groups, such as the C=O of the pyrazolone ring, the C=N of the pyrazole ring, and the C-N or N-H of the amino group, upon complexation provides direct evidence of their involvement in bonding to the metal ion. uobaghdad.edu.iq

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, helps in assigning a probable geometry (e.g., octahedral, tetrahedral). uobaghdad.edu.iq

Elemental Analysis and Molar Conductivity: Elemental analysis confirms the stoichiometry of the complex (metal-to-ligand ratio), while molar conductivity measurements in a suitable solvent (like DMF or DMSO) help determine whether the complex is an electrolyte or non-electrolyte, indicating if anions are inside or outside the coordination sphere. uobaghdad.edu.iqchemistryjournal.net

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and detect changes in the chemical environment of protons and carbons near the coordination sites. ekb.eg

Coordination Modes and Binding Sites of 1-(4-Aminophenyl)-3-Methyl-1H-Pyrazol-5-ol Ligands

The compound 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is a flexible ligand capable of exhibiting multiple coordination modes depending on the reaction conditions, the metal ion, and the presence of other co-ligands.

Chelation through Pyrazolone Ring Oxygen and Nitrogen Atoms

The most common coordination mode for 4-substituted pyrazol-5-one derivatives involves chelation using the exocyclic carbonyl oxygen (C5-O) and one of the pyrazole ring nitrogen atoms (N1 or N2). chemistryjournal.net In its deprotonated (enolic) form, the ligand forms a stable five- or six-membered chelate ring with the metal ion. This bidentate O,N-coordination is a recurring motif in the chemistry of pyrazolone-based ligands and forms the foundation of their chelating ability. scielo.org.zachemistryjournal.net

Involvement of the Aromatic Amino Group in Coordination

The defining feature of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is the amino group on the N-phenyl substituent. This group can act as an additional donor site, allowing the ligand to coordinate in a tridentate fashion. In such cases, the metal ion would be bound simultaneously to the pyrazolone oxygen, a pyrazole nitrogen, and the nitrogen of the aromatic amino group. This mode of binding leads to the formation of highly stable complexes due to the formation of multiple chelate rings. This behavior has been observed in other pyrazole-based ligands containing amino substituents. nih.gov

Formation of Mono-, Bi-, and Polydentate Complexes

The versatility of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol allows it to form a variety of complexes based on its denticity in a particular chemical environment.

Monodentate: Although less common, the ligand could potentially coordinate through a single donor atom, such as the carbonyl oxygen or the amino nitrogen, particularly in the presence of stronger competing ligands.

Bidentate: As described, the most prevalent mode is bidentate chelation through the O,N donor set of the pyrazolone ring. chemistryjournal.net This is a common feature for many pyrazolone derivatives. scielo.org.za

Polydentate (Tridentate): The ligand can act as a tridentate N,N,O donor by involving the pyrazolone oxygen, a ring nitrogen, and the exocyclic amino nitrogen. nih.gov Furthermore, it can serve as a bridging ligand, where the pyrazolate N,N' atoms bridge two metal centers, leading to the formation of polynuclear complexes.

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction, Spectroscopic Probes like ESR)

Definitive structural elucidation of metal complexes is achieved through advanced characterization techniques, with single-crystal X-ray diffraction being the most powerful tool.

Interactive Table: Crystallographic Data for a Related Pyrazolone Compound Below are the crystallographic data for 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, a structurally similar compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁ClN₂O |

| Molecular Weight | 270.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2593 (4) |

| b (Å) | 12.1848 (4) |

| c (Å) | 9.5498 (3) |

| β (°) | 103.053 (1) |

| Volume (ų) | 1276.31 (7) |

| Z | 4 |

| Temperature (K) | 296 |

Spectroscopic Probes like ESR are invaluable for studying complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or Fe(III). Electron Spin Resonance (ESR) spectroscopy provides detailed information about the electronic environment of the unpaired electron(s). The g-values, hyperfine splitting patterns, and line shapes in an ESR spectrum can help determine the oxidation state of the metal, the nature of the donor atoms coordinated to it, and the symmetry of the coordination site. For example, ESR spectra of Mn(II) complexes with pyrazole-containing ligands often show a characteristic six-line hyperfine structure due to the interaction of the electron spin with the manganese nucleus (I = 5/2).

Thermal Stability and Degradation Pathways of Metal Complexes

The thermal stability of metal complexes is a critical factor for their practical applications, particularly in catalysis and materials science. While specific thermogravimetric data for complexes of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol are not extensively documented, studies on analogous pyrazole-type and aminophenyl-containing ligands provide valuable insights into their likely decomposition patterns.

Research on zinc(II) complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate has shown that thermal stability is influenced by the nature of the anionic ligand, with stability increasing in the order of Cl < Br < I. mdpi.com The decomposition of these complexes often initiates with melting, followed by the loss of ligands in distinct steps. mdpi.com For instance, the decomposition of zinc halogenide complexes with a pyrazole-type ligand begins with endothermic melting, followed by further endothermic decomposition steps. mdpi.com In contrast, nitrate-containing complexes can exhibit exothermic decomposition due to the oxidizing nature of the nitrate (B79036) anion. mdpi.com

Similarly, studies on cobalt(II) halide complexes with 4-acetyl-3-amino-5-methylpyrazole reveal that their thermal decomposition is a multi-stage process. The initial step often involves the loss of more volatile ligands or parts of the organic ligand. The interpretation of these decomposition steps is refined through techniques like coupled thermogravimetry-mass spectrometry (TG-MS), which helps in identifying the gaseous products evolved at each stage.

Interactive Data Table: Thermal Decomposition Data for Analogous Pyrazole-Type Metal Complexes

| Complex | Onset Decomposition Temp (°C) | Key Decomposition Steps | Final Residue | Reference |

| Zn(L)₂Cl₂ | 168 | Melting followed by ligand loss | ZnO (impure) | mdpi.com |

| [Zn(L)₂Br₂] | 177 | Melting followed by ligand loss | ZnO (impure) | mdpi.com |

| Zn(L)₂I₂·0.5MeOH | 179 | Melting followed by ligand loss | ZnO (impure) | mdpi.com |

| Zn(L)₂(H₂O)₄₂ | 194 (dehydration) | Dehydration followed by exothermic decomposition | ZnO (impure) | mdpi.com |

| {Zn(L)(OAc)₂}₂ | 170 | Two-step decomposition | ZnO (impure) | mdpi.com |

| L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate |

Catalytic Applications of Pyrazolone-Based Metal Complexes in Organic Transformations

Pyrazolone-based metal complexes are recognized for their catalytic prowess in a variety of organic transformations. bohrium.comresearchgate.net While specific catalytic studies on 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol complexes are sparse, the broader family of pyrazolone and pyrazole-based complexes, particularly those of copper(II), have demonstrated significant activity in oxidation and coupling reactions. rsc.orgnih.govnih.gov

Copper(II) complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org These reactions often utilize hydrogen peroxide as an oxidant and can achieve high selectivity under mild conditions. The catalytic efficiency is influenced by factors such as the solvent, the type of oxidant, and the catalyst-to-substrate ratio. rsc.org For instance, in the oxidation of styrene, copper(II) complexes have shown superior selectivity compared to their cobalt(II) and nickel(II) counterparts. rsc.org

Furthermore, copper complexes supported on metal-organic frameworks (MOFs) have been developed for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. nih.gov These heterogeneous catalysts offer the advantages of high efficiency, reusability, and operation under green reaction conditions. The catalytic cycle often involves an anomeric-based oxidation mechanism. nih.gov

Given these precedents, it is highly probable that metal complexes of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, especially with copper(II), would exhibit catalytic activity in similar organic transformations. The presence of the aminophenyl group could potentially modulate the electronic properties of the metal center, thereby influencing the catalytic performance. The free amino group might also participate in the catalytic cycle or influence the substrate binding.

Interactive Data Table: Catalytic Activity of Analogous Pyrazolone and Pyrazole Metal Complexes

| Catalyst | Reaction | Substrate | Product | Key Findings | Reference |

| Cu(II)-pyrazole-functionalized 1,3,5-triazopentadiene complex | Peroxidative Oxidation | Styrene | Benzaldehyde | High selectivity for benzaldehyde; outperforms Co(II) and Ni(II) complexes. | rsc.org |

| Zr-MOF based copper complex | Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles | Aromatic aldehydes, ethyl cyanoacetate, pyrazol-5-amine derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | Heterogeneous, reusable catalyst with high yields under mild conditions. | nih.gov |

| Aluminum anilido-pyrazolate complexes | Ring-Opening Polymerization | ε-caprolactone | Polycaprolactone | Active catalysts in the presence of an initiator. | rsc.org |

Formation of Supramolecular Assemblies and Coordination Polymers

The construction of supramolecular assemblies and coordination polymers is a burgeoning area of crystal engineering, driven by the potential applications of these materials in gas storage, sensing, and catalysis. mdpi.combohrium.com The ligand 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol possesses multiple coordination sites and hydrogen bonding functionalities, making it an excellent candidate for building such extended structures.

The pyrazolone ring itself offers bidentate coordination through its carbonyl oxygen and the nitrogen atom of the pyrazole ring. The aminophenyl substituent provides an additional coordination site through the amino group's nitrogen atom. Furthermore, the N-H group of the pyrazole ring and the amino group are capable of acting as hydrogen bond donors, while the carbonyl oxygen and the pyrazole nitrogen atoms can act as hydrogen bond acceptors.

The presence of the aminophenyl group is also known to influence the supramolecular assembly of coordination complexes. The amino group can participate in N-H···X (where X is an acceptor atom) hydrogen bonds, leading to the formation of chains, sheets, or more complex 3D networks. nih.govconicet.gov.ar The phenyl ring can also engage in π-π stacking interactions, further directing the self-assembly process. For instance, in complexes with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, various hydrogen bonding interactions lead to 1D and 2D supramolecular architectures. nih.gov

Therefore, it is anticipated that metal complexes of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol would readily form coordination polymers and supramolecular assemblies. The interplay of coordination bonds, hydrogen bonding, and π-π stacking would likely result in a rich variety of structural motifs.

Applications in Materials Science and Technology

Development of Functional Materials and Optoelectronic Applications

While specific research on the optoelectronic properties of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is not extensively documented, the broader family of pyrazole (B372694) and pyrazolone (B3327878) derivatives has been a subject of interest for developing functional materials. These compounds are investigated for applications in fields requiring advanced optical properties.

Pyrazole derivatives have been reported to exhibit substantial nonlinear optical (NLO) properties. nih.gov Compounds with specific substitutions, such as (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, have been studied computationally and shown to possess good molecular hyperpolarizability, suggesting their potential as candidates for NLO materials. nih.gov The presence of electron-donating and accepting groups in the molecular structure is crucial for these properties. The aminophenyl group in 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol could potentially contribute to such charge transfer characteristics necessary for NLO activity.

Furthermore, highly conjugated pyrazole derivatives containing aminophenyl groups have been synthesized and proposed as potential hole-transporting materials for use in photoelectric conversion devices like solar cells. mdpi.com The photophysical properties of some chlorophenyl-substituted pyrazolone derivatives suggest they are promising candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Although direct studies on 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol are lacking, these examples highlight the potential of the aminophenyl pyrazolone scaffold in the field of optoelectronics and functional materials.

Chemo- and Fluorescent Sensing Applications

The structural characteristics of pyrazolone derivatives, particularly their ability to act as chelating ligands, make them suitable for the development of sensors.

Pyrazole derivatives are recognized as an important class of chelating ligands for metal atoms and have been incorporated into numerous chemosensors. nih.govmdpi.com The combination of the pyrazole core with various functional groups that can act as donor sites (containing nitrogen, sulfur, or oxygen) enhances their complexing behavior. nih.gov This has led to the development of colorimetric and fluorescent sensors for a range of metal ions.

For instance, pyrazole-based fluorescent chemosensors have been designed for the selective detection of ions such as Al³⁺, Cu²⁺, and Cd²⁺. nih.govnih.gov One pyrazoline-based probe demonstrated high selectivity for Cd²⁺ through fluorescence quenching, with a low detection limit of 0.09 μM. nih.gov Another acylhydrazone derivative containing a pyridine–pyrazole moiety showed a fluorescent response to Al³⁺. nih.gov While these sensors utilize the pyrazole scaffold, specific studies detailing the use of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol for metal ion detection have not been reported. However, the presence of the aminophenyl group provides an additional potential coordination site, suggesting it could be a candidate for developing new selective chemosensors.

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property observed in certain pyrazolone derivatives. This behavior is often linked to keto-enol tautomerism within the pyrazolone ring. nih.gov For example, a reversible fluorescence photoswitching system has been developed based on the photochromic properties of specific pyrazolone compounds. ijpsr.com Derivatives such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene exhibit photochromic behavior in both crystalline and solution phases. mdpi.com There is currently no specific research available on the photochromic properties of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol.

Precursors for Dyes and Pigments in Advanced Materials

One of the most significant industrial applications of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is its role as a key intermediate in the synthesis of dyes and pigments. dyestuffintermediates.com Pyrazolones, in general, are established precursors for a variety of colorants. ijpsr.com

The compound 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one is explicitly identified as a dye intermediate for the synthesis of C.I. Direct Red 173. dyestuffintermediates.com The synthesis of such dyes typically involves the diazotization of the primary aromatic amine on the phenyl ring, followed by a coupling reaction with another component to form a stable azo dye. The pyrazole ring system contributes to the final color and properties of the dye.

The table below summarizes the key information for 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol as a dye intermediate.

| Property | Value | Reference |

| Compound Name | 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one | dyestuffintermediates.com |

| CAS Registry No. | 6402-08-0 | dyestuffintermediates.com |

| Molecular Formula | C₁₀H₁₁N₃O | dyestuffintermediates.com |

| Molecular Weight | 189.21 | dyestuffintermediates.com |

| Application | Dye Intermediate | dyestuffintermediates.com |

| Derived Dye | C.I. Direct Red 173 | dyestuffintermediates.com |

Furthermore, aminopyrazoles are versatile precursors for various azo dyes. uminho.ptnih.govnih.gov For example, new yellow-red disperse dyes based on 3-amino-4-(phenyldiazenyl)-1H-pyrazol-5-ol have been synthesized for dyeing polyester (B1180765) fabrics. nih.gov This highlights the broad utility of the aminopyrazole scaffold in creating a diverse palette of dyes for different material applications.

Analytical Chemistry Applications in Separation Science (e.g., Solvent Extraction)

Pyrazolone derivatives have found applications in analytical chemistry, particularly in the separation and extraction of metal ions. ijpsr.comresearchgate.net The ability of the pyrazolone ring to form stable complexes with metal ions is the basis for this application.

Specifically, 4-acyl derivatives of 3-methyl-1-phenyl-pyrazol-5-one have demonstrated significant complexation and extraction capabilities for various metal ions. rsc.org These C-acylated compounds are employed as effective extractants in separation science. rsc.org While the general applicability of the pyrazolone class is well-established, specific studies detailing the use of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol as an extractant in solvent extraction or other separation techniques are not currently available in the literature.

Derivatization Agents for Analytical Detection (e.g., Carbohydrate Labeling)

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for detection and separation. The closely related compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), is a widely used derivatizing agent, especially for the analysis of carbohydrates. nih.gov

The PMP method involves labeling carbohydrates at their reducing end, which imparts a strong UV-absorbing and electrochemically active tag to the sugar molecules. This derivatization significantly enhances detection sensitivity in separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.gov The method is noted for its simple procedure and the high sensitivity it provides for UV monitoring and electrospray ionization mass spectrometry (ESI-MS). nih.gov

There are no specific reports on the use of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol as a derivatization agent. The presence of the 4-amino group on the phenyl ring would differentiate its chemical properties and reactivity from that of PMP, and its potential in this specific application has yet to be explored.

Advanced Structure Activity Relationship Sar Investigations Excluding Clinical Human Data

Rational Design Principles for Modulating Compound Activity

The rational design of pyrazole-based compounds involves strategic modifications of the core scaffold to enhance desired biological activities and properties. The pyrazole (B372694) ring is a versatile scaffold, and its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. mdpi.comnih.gov The design principles for modulating the activity of compounds like 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol are centered on several key aspects:

Modification of Substituents on the Pyrazole Ring: The pyrazole core of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol has three key positions for substitution: the N1-phenyl ring, the C3-methyl group, and the C5-hydroxyl group. Each of these can be modified to influence the compound's interaction with biological targets. For instance, the nature and position of substituents on the N1-phenyl ring can significantly alter the electronic and steric properties of the entire molecule, thereby affecting its binding affinity and selectivity for a particular target. nih.gov

Bioisosteric Replacement: A common strategy in drug design is the replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). In the context of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, the primary amino group (-NH2) on the phenyl ring could be replaced with other groups like a hydroxyl (-OH), nitro (-NO2), or a halogen to modulate its electronic nature and hydrogen bonding capacity. nih.gov Similarly, the C3-methyl group could be substituted with other alkyl groups or trifluoromethyl (-CF3) to alter lipophilicity and metabolic stability. nih.gov

Scaffold Hopping and Hybridization: Another design principle involves either replacing the pyrazole core with another heterocyclic system (scaffold hopping) or fusing the pyrazole ring with other heterocyclic structures to create novel molecular architectures with potentially new or improved activities. mdpi.com This approach aims to explore new chemical space and identify novel pharmacophores.

The synthesis of various pyrazole derivatives often begins with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, this would typically involve the reaction of ethyl acetoacetate (B1235776) with 4-aminophenylhydrazine. The availability of a wide range of substituted hydrazines and dicarbonyl compounds allows for the systematic exploration of the SAR. nih.gov

Correlation between Molecular Architecture and Observed Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, electronic properties, and conformational flexibility. For pyrazole derivatives, the specific arrangement of atoms and functional groups dictates how the molecule interacts with its biological target.

Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can influence the pKa of the pyrazole ring and the C5-hydroxyl group, as well as the electron density distribution across the molecule. mdpi.com The presence of the electron-donating amino group (-NH2) on the phenyl ring at the N1 position of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol increases the electron density of the pyrazole system. This can affect its ability to participate in hydrogen bonding and other non-covalent interactions with a target protein. Studies on other pyrazoles have shown that electron-donating groups can increase the basicity of the pyrazole ring. mdpi.com

Steric Effects: The size and shape of substituents (steric bulk) can have a profound impact on how the molecule fits into the binding pocket of a target. nih.gov Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding by causing steric clashes. For example, replacing the C3-methyl group with larger alkyl groups could probe the size of a nearby hydrophobic pocket. Research on 3,4,5-triphenyl-1H-pyrazole derivatives showed that the spatial relationship between the phenyl rings and an alkanoic acid side chain was crucial for potency. nih.gov

The interplay between electronic and steric effects is often complex. The table below summarizes the general impact of different types of substituents on the pyrazole scaffold based on findings from various studies.

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

| N1-Aryl Ring | Electron-withdrawing group (e.g., -NO2, -CF3) | Can enhance activity in some cases by modulating electronic properties and metabolic stability. | nih.gov |

| N1-Aryl Ring | Electron-donating group (e.g., -NH2, -OH) | Increases electron density on the pyrazole ring, potentially affecting binding modes. | mdpi.com |

| C3 Position | Alkyl groups (e.g., -CH3, -C2H5) | Influences lipophilicity and can interact with hydrophobic pockets in the target. | nih.gov |

| C3 Position | Bulky groups | Steric hindrance can either be beneficial or detrimental depending on the target's topology. | mdpi.com |

| C5 Position | Hydroxyl group (-OH) | Can act as a hydrogen bond donor and acceptor, crucial for interaction with polar residues in a binding site. | mdpi.com |

Computational Approaches to SAR (e.g., Molecular Descriptors, QSAR Modeling)

Computational methods are powerful tools for investigating SAR and for guiding the rational design of new compounds. These approaches can provide insights into the molecular properties that are important for activity and can be used to predict the activity of novel compounds before they are synthesized.

Molecular Descriptors: These are numerical values that characterize specific properties of a molecule, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, partial charges). For pyrazole derivatives, descriptors can be calculated to quantify the effects of different substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational technique that attempts to find a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. researchgate.net A QSAR model can be expressed as:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

Once a statistically valid QSAR model is developed for a series of pyrazole analogues, it can be used to predict the activity of new, unsynthesized derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active. Studies on various heterocyclic compounds have successfully used QSAR to guide the development of potent agents.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, docking studies could be used to visualize how it might fit into the active site of a particular enzyme or receptor. This can help to explain the observed SAR and to design new analogues with improved binding interactions. For example, docking studies on N-(1H-pyrazol-3-yl)quinazolin-4-amines revealed key interactions within the ATP binding site of casein kinase 1δ. nih.gov

By combining these computational approaches with experimental synthesis and biological testing, researchers can accelerate the process of drug discovery and development for pyrazole-based compounds.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current State of Research

The compound 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol belongs to the pyrazolone (B3327878) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. nih.govbohrium.com The pyrazolone nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and analgesic properties. nih.govjapsonline.commdpi.comnih.gov The current body of research provides a strong foundation for the synthesis and application of pyrazolone derivatives, primarily through the classical condensation reaction of a hydrazine (B178648) derivative with a β-ketoester, such as ethyl acetoacetate (B1235776). nih.govresearchgate.net

The specific structure of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol, featuring a reactive amino group on the N-phenyl substituent, designates it as a highly valuable and versatile synthetic intermediate. mdpi.comscirp.org This amino group allows for a range of subsequent chemical modifications, making the compound a key building block for the synthesis of azo dyes, pigments, and more complex, biologically active molecules. bohrium.comscirp.org Research on the broader class of aminopyrazoles shows they are crucial precursors for fused heterocyclic systems like pyrazolo[3,4-b]pyridines and imidazo[1,2-b]pyrazoles. nih.gov While extensive research exists for the pyrazolone class as a whole, dedicated studies focusing specifically on the biological and material properties of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol are not widespread. The current state of research, therefore, positions this compound as a platform molecule with significant, yet largely untapped, potential derived from the known reactivity of its constituent functional groups—the pyrazolone core and the aromatic amine.

Identified Challenges and Unexplored Research Avenues

Despite the well-documented importance of the pyrazolone scaffold, there are notable gaps and challenges in the research pertaining specifically to 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol. The most significant challenge is the lack of focused investigation into its intrinsic properties and applications, with much of its potential being inferred from studies on analogous compounds.

Key Challenges and Unexplored Areas:

Limited Biological Profiling: There is a clear absence of comprehensive screening of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol for a wide range of biological activities. While related aminopyrazoles are known kinase inhibitors and anticancer agents, the specific efficacy of this compound remains undetermined. mdpi.comresearchgate.net

Regioselectivity in Synthesis: The synthesis of N-substituted pyrazolones from monosubstituted hydrazines can present challenges in controlling regioselectivity, potentially leading to isomeric impurities that require difficult purification steps. chim.it Developing highly regioselective synthetic protocols for this specific compound is a necessary step for reliable production.

Functionalization and Derivatization: The synthetic versatility offered by the free amino group has not been systematically exploited. chim.it A significant unexplored avenue is the creation of a chemical library based on this scaffold through reactions like diazotization, acylation, and Schiff base formation to probe structure-activity relationships (SAR). scirp.org

Material Science Applications: The potential of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol as a monomer for novel polymers or as a component in advanced materials, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, is an entirely unexplored domain.

Lack of Ecotoxicological Data: As with many specialized chemical intermediates, there is no publicly available data on the environmental fate or toxicological profile of this compound, which is a critical challenge for its potential scale-up and industrial application.

The following table summarizes the identified research gaps and their potential impact.

| Research Gap | Description | Significance & Potential Impact |

| Comprehensive Biological Screening | No dedicated studies on the anticancer, antimicrobial, antioxidant, or anti-inflammatory properties of the title compound. | Discovery of new lead compounds for drug development, leveraging a known pharmacophore. |

| Structure-Activity Relationship (SAR) | Absence of SAR studies to understand how modifications to the structure affect its biological or physical properties. | Enables rational design of more potent and selective derivatives for targeted applications. |

| Advanced Material Synthesis | Unexplored potential as a building block for functional polymers, dyes, or organic electronic materials. | Could lead to the development of novel materials with unique photophysical or chemical properties. |

| Green Synthesis Optimization | Lack of research on applying modern, sustainable synthetic methods (e.g., biocatalysis, flow chemistry) for its production. | Development of cost-effective, safe, and environmentally benign manufacturing processes. |

Future Perspectives and Emerging Trends for 1-(4-Aminophenyl)-3-Methyl-1H-Pyrazol-5-ol Research

The future of research for 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol is poised to move from its current status as a chemical intermediate to a scaffold for high-value applications, aligning with broader trends in chemistry and materials science.

Medicinal Chemistry and Drug Discovery: A primary future direction is the systematic evaluation of this compound and its derivatives as therapeutic agents. japsonline.com Drawing inspiration from the success of other aminopyrazole-based kinase inhibitors, researchers are likely to explore its potential in targeted cancer therapy. mdpi.comscirp.org The use of computational methods, such as molecular docking and virtual screening, will be instrumental in identifying potential biological targets and guiding the synthesis of derivatives with enhanced potency and selectivity. The development of hybrid molecules, where the compound is linked to other pharmacophores, represents a promising strategy to create dual-action drugs. japsonline.com

Advanced Functional Materials: An emerging trend is the application of heterocyclic compounds in materials science. researchgate.net Future work will likely involve the use of 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol to synthesize novel azo dyes with superior fastness and thermal properties. Furthermore, its structure is suitable for creating ligands for metal-organic frameworks (MOFs) or as a monomer for electroactive polymers, opening avenues in catalysis, sensing, and electronics.

Sustainable and Efficient Synthesis: In line with the global push for green chemistry, future synthetic research will focus on developing more sustainable and efficient protocols. bohrium.com This includes the use of non-toxic solvents (like water or ethanol), heterogeneous catalysts for easy separation and recycling, and energy-efficient methods such as microwave or ultrasound-assisted synthesis. researchgate.netnih.gov The application of flow chemistry could enable safer, more controlled, and scalable production of the compound and its derivatives.

Combinatorial Chemistry and High-Throughput Screening: The generation of a diverse library of compounds from 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-ol via combinatorial synthesis is a key future perspective. By systematically modifying the aminophenyl group and other positions on the pyrazole (B372694) ring, a vast chemical space can be explored rapidly. Coupling these libraries with high-throughput screening will accelerate the discovery of new compounds with desirable biological or material properties, transforming this simple building block into a powerful platform for innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.